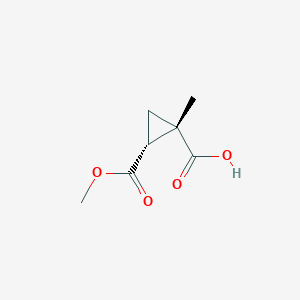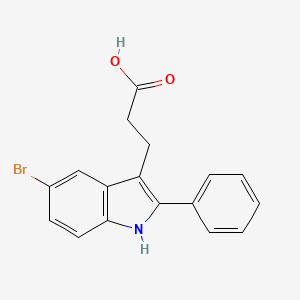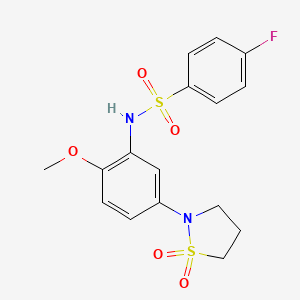![molecular formula C15H17NO4 B2765000 (1S,3S,5S)-3-(Phenylmethoxycarbonylamino)bicyclo[3.1.0]hexane-1-carboxylic acid CAS No. 2159354-52-4](/img/structure/B2765000.png)
(1S,3S,5S)-3-(Phenylmethoxycarbonylamino)bicyclo[3.1.0]hexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,3S,5S)-3-(Phenylmethoxycarbonylamino)bicyclo[3.1.0]hexane-1-carboxylic acid, commonly known as Boc-3-aminobicyclo[3.1.0]hexane-1-carboxylic acid, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its unique properties. This compound belongs to the class of bicyclic amino acids and has a rigid three-dimensional structure, which makes it an attractive candidate for designing peptide-based drugs.1.0]hexane-1-carboxylic acid.
Wirkmechanismus
The mechanism of action of Boc-3-aminobicyclo[3.1.0]hexane-1-carboxylic acid depends on the specific drug that is designed using this compound. However, in general, Boc-3-aminobicyclo[3.1.0]hexane-1-carboxylic acid can be used to design drugs that can bind to specific receptors or enzymes in the body and inhibit their activity. This can lead to a variety of biochemical and physiological effects, depending on the specific target of the drug.
Biochemical and Physiological Effects:
The biochemical and physiological effects of drugs designed using Boc-3-aminobicyclo[3.1.0]hexane-1-carboxylic acid depend on the specific target of the drug. However, several studies have shown that drugs designed using this compound can have a variety of effects, including anti-inflammatory, analgesic, and antiviral effects. Additionally, drugs designed using Boc-3-aminobicyclo[3.1.0]hexane-1-carboxylic acid have been shown to be effective in treating a variety of diseases, including cancer, Alzheimer's disease, and HIV.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Boc-3-aminobicyclo[3.1.0]hexane-1-carboxylic acid in drug design is its rigid three-dimensional structure, which makes it an attractive candidate for designing peptide-based drugs. Additionally, the synthesis method for this compound is well-established, which makes it easy to obtain in large quantities. However, one of the main limitations of using Boc-3-aminobicyclo[3.1.0]hexane-1-carboxylic acid in lab experiments is its limited solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for research on Boc-3-aminobicyclo[3.1.0]hexane-1-carboxylic acid. One potential direction is the development of more efficient synthesis methods for this compound, which could make it easier to obtain in large quantities. Additionally, there is a need for more research on the specific targets of drugs designed using Boc-3-aminobicyclo[3.1.0]hexane-1-carboxylic acid, as well as their biochemical and physiological effects. Finally, there is a need for more research on the potential applications of drugs designed using this compound in treating a variety of diseases.
Synthesemethoden
Boc-3-aminobicyclo[3.1.0]hexane-1-carboxylic acid can be synthesized using a multi-step process. The first step involves the synthesis of 3-bromo-1,5-cyclooctadiene, which is then reacted with sodium azide to form 3-azido-1,5-cyclooctadiene. The next step involves the reduction of 3-azido-1,5-cyclooctadiene using hydrogen gas and a palladium catalyst to form 3-amino-1,5-cyclooctadiene. This compound is then reacted with di-tert-butyl dicarbonate (Boc2O) to form Boc-3-aminobicyclo[3.1.0]hexane-1-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Boc-3-aminobicyclo[3.1.0]hexane-1-carboxylic acid has been extensively studied for its potential applications in drug design. The rigid three-dimensional structure of this compound makes it an attractive candidate for designing peptide-based drugs that can target specific receptors in the body. Several studies have shown that Boc-3-aminobicyclo[3.1.0]hexane-1-carboxylic acid can be used to design potent and selective inhibitors of enzymes and receptors.
Eigenschaften
IUPAC Name |
(1S,3S,5S)-3-(phenylmethoxycarbonylamino)bicyclo[3.1.0]hexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c17-13(18)15-7-11(15)6-12(8-15)16-14(19)20-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,16,19)(H,17,18)/t11-,12+,15+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTGBGLIODDGHS-XUJVJEKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC2(CC1NC(=O)OCC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C[C@@]2(C[C@H]1NC(=O)OCC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-cyano-6-pyridin-4-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2764921.png)

![3-(1,3-Benzodioxol-5-ylmethyl)-2-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-6-morpholin-4-ylquinazolin-4-one](/img/structure/B2764923.png)

![2-[(2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2764928.png)

![2-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2764930.png)
![Sodium 2-[4-(ethoxycarbonyl)pyridin-2-yl]acetate](/img/structure/B2764934.png)
![N-(3-chloro-4-methoxyphenyl)-2-((7-(3-fluorophenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2764935.png)

![4-(6-Methyl-1-oxaspiro[2.5]octan-6-yl)morpholine](/img/structure/B2764939.png)
![3-(4-fluorophenyl)-N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B2764940.png)